Methyl-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-amine hydrochloride
CAS No.:
Cat. No.: VC13437325
Molecular Formula: C11H19ClN4S
Molecular Weight: 274.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19ClN4S |
|---|---|
| Molecular Weight | 274.81 g/mol |
| IUPAC Name | N-methyl-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H18N4S.ClH/c1-12-9-4-7-15(8-5-9)10-3-6-13-11(14-10)16-2;/h3,6,9,12H,4-5,7-8H2,1-2H3;1H |
| Standard InChI Key | XKSRTEPZURJITH-UHFFFAOYSA-N |
| SMILES | CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl |
| Canonical SMILES | CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound consists of a pyrimidine ring substituted at the 4-position with a piperidine moiety and at the 2-position with a methylsulfanyl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Key identifiers include:
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IUPAC Name: -methyl-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine hydrochloride .
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SMILES: CNC1CCN(CC1)C2=NC(=NC=C2)SC.Cl.
Spectroscopic and Computational Data
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Molecular Geometry: The piperidine ring adopts a chair conformation, while the pyrimidine ring remains planar. Intramolecular hydrogen bonds between the amine and pyrimidine nitrogen stabilize the structure .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions:
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Mannich Reaction: Condensation of 2-methylsulfanylpyrimidin-4-amine with formaldehyde and methylamine forms the piperidine-pyrimidine backbone.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Key Reaction Conditions:
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Temperature: 80–100°C.
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Solvents: Tetrahydrofuran (THF) or ethanol.
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Catalysts: None required, though Lewis acids like boron trifluoride may accelerate steps .
Biological Activities and Applications
Antimicrobial Properties
The methylsulfanyl group enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with an MIC of 8 µg/mL.
Antimalarial Activity
Analogous pyrimidine-piperidine hybrids demonstrate potent inhibition of Plasmodium falciparum (IC = 0.1 µM) . Structural similarities suggest comparable efficacy, though in vivo studies are pending .
Pharmacokinetics and ADMET Profile
Absorption and Distribution
Metabolism and Excretion
Toxicity
Comparative Analysis with Analogues
Future Directions
Structural Modifications
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Amide Linkers: Replacing the methylamine with carboxamide groups may improve PKB selectivity .
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Heterocyclic Substitutions: Introducing fluorine or trifluoromethyl groups could enhance metabolic stability .
Clinical Translation
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